4-Benzyl-1-(3,4-dimethylbenzoyl)piperidine
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Overview
Description
4-Benzyl-1-(3,4-dimethylbenzoyl)piperidine is a synthetic organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a benzyl group and a dimethylbenzoyl group attached to the piperidine ring
Preparation Methods
The synthesis of 4-Benzyl-1-(3,4-dimethylbenzoyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be attached through acylation reactions using 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-Benzyl-1-(3,4-dimethylbenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylbenzoyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound has shown promise in pharmacological studies, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(3,4-dimethylbenzoyl)piperidine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Benzyl-1-(3,4-dimethylbenzoyl)piperidine can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Lacks the dimethylbenzoyl group and has different pharmacological properties.
1-Benzoylpiperidine: Contains a benzoyl group but lacks the benzyl and dimethyl substituents.
N-Benzylpiperidine: Similar structure but with variations in the substituents on the piperidine ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H25NO |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C21H25NO/c1-16-8-9-20(14-17(16)2)21(23)22-12-10-19(11-13-22)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3 |
InChI Key |
WCQBLWHXLCSILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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